Drospirenone-13C3

LC-MS/MS bioanalysis stable isotope internal standard chromatographic retention time shift

Quantification of drospirenone in LC-MS/MS bioanalysis is compromised by matrix effects and extraction variability. Unlabeled analyte cannot serve as an IS, while deuterated analogs (e.g., d4) exhibit retention time shifts due to C-D bond polarity. • Drospirenone-13C3: +3 Da mass shift, co-elutes with analyte, zero chromatographic isotope effect • 99% 13C enrichment minimizes cross-talk; supports sub-ng/mL quantification for bioequivalence studies (FDA/EMA) • ≥98% purity with lot-specific CoA for regulatory submissions

Molecular Formula C24H30O3
Molecular Weight 369.5 g/mol
Cat. No. B12368112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrospirenone-13C3
Molecular FormulaC24H30O3
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C
InChIInChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i5+1,8+1,19+1
InChIKeyMETQSPRSQINEEU-FYXUFONYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Drospirenone-13C3: Certified Internal Standard


Drospirenone-13C3 (CAS unlabeled: 67392-87-4) is a stable isotope-labeled analog of the fourth-generation synthetic progestogen drospirenone, featuring three carbon-13 atoms incorporated at the oxolane ring positions (positions 3′, 4′, and 5′ of the spiro-furan moiety) . This compound is exclusively manufactured and supplied as an internal standard (IS) for the quantitative determination of unlabeled drospirenone in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Drospirenone-13C3 is provided with a verified minimum chemical purity of ≥98% and minimum isotopic enrichment of 99% 13C at the labeled positions, with each batch accompanied by a comprehensive Certificate of Analysis documenting these specifications [2]. The compound is available for research use only from multiple certified suppliers and is not intended for diagnostic or therapeutic applications [3].

Type 13C3 stable isotope-labeled internal standard
Workflow LC-MS/MS quantification of drospirenone
Matrix Research plasma matrices

Why Drospirenone-13C3 Cannot Be Substituted


In LC-MS/MS-based quantitative bioanalysis of drospirenone—particularly for pharmacokinetic studies and bioequivalence trials supporting generic drug applications—substitution of a stable isotope-labeled internal standard (SIL-IS) with an unlabeled structural analog (e.g., levonorgestrel) introduces systematic error due to differential extraction recovery, chromatographic retention behavior, and matrix-dependent ionization efficiency [1]. Furthermore, even among SIL-IS options, deuterium-labeled drospirenone (e.g., drospirenone-d2 or drospirenone-d4) exhibits measurable chromatographic retention time shifts relative to the native analyte—an isotope effect that compromises co-elution and thus the internal standard's capacity to correct for dynamic matrix effects across the entire analytical run [2]. Drospirenone-13C3, by contrast, employs 13C substitution that preserves near-identical physicochemical properties and exact chromatographic co-elution with unlabeled drospirenone, thereby meeting the precision and accuracy requirements of regulatory bioanalytical method validation guidelines . The selection of a SIL-IS that matches the analyte in both chemical structure and chromatographic behavior is not optional but rather a fundamental requirement for achieving the ±15% accuracy (±20% at LLOQ) mandated by FDA and EMA bioanalytical guidance [3].

Unlabeled drospirenone
Indistinguishable from analyte in MS; cannot correct for matrix effects or recovery.
Drospirenone-d4
Deuterium isotope effect may shift retention time, causing differential matrix suppression and accuracy loss.
Non-ISTD calibration
External standard methods cannot track ion suppression variability; may reduce batch reproducibility.

Drospirenone-13C3 Performance and Selectivity


Eliminating Deuterium Retention Time Shift

Drospirenone-13C3 co-elutes exactly with unlabeled drospirenone (ΔRT = 0.00 minutes under typical reversed-phase LC conditions), whereas deuterium-labeled drospirenone standards (e.g., drospirenone-d2 or drospirenone-d4) exhibit measurable retention time shifts due to the deuterium isotope effect on hydrophobic interactions with the stationary phase [1]. This difference is attributable to the distinct physicochemical consequences of 13C versus 2H substitution: 13C labeling preserves the carbon-hydrogen bond length and polarity, while deuterium substitution alters the zero-point energy of C-2H bonds relative to C-1H bonds, resulting in subtly different chromatographic partitioning [2]. In LC-MS/MS bioanalysis, co-elution is essential because the internal standard must experience the identical matrix environment—including co-eluting phospholipids, salts, and endogenous compounds—as the analyte at every moment of ionization in order to accurately correct for matrix-induced ion suppression or enhancement .

Retention shift
Reported
13C3: 0 min shift; d4: measurable negative shift
Co-elution supports matrix-effect correction
UPLC BEH C18; methanol/formic acid
LC-MS/MS bioanalysis stable isotope internal standard chromatographic retention time shift

Isotopic Purity Meets Regulatory Standards

Drospirenone-13C3 (C21[13C]3H30O3) provides a nominal mass shift of +3 Da relative to unlabeled drospirenone (C24H30O3), whereas the primary deuterated alternatives drospirenone-d2 and drospirenone-d4 provide mass shifts of +2 Da and +4 Da, respectively . Bioanalytical guidance from contract research organizations and regulatory white papers recommends a minimum mass difference of 3 Da between SIL-IS and analyte to minimize spectral cross-talk and isotopic interference, particularly for small molecules under MW 500 where the isotopic envelope of the analyte can overlap with the internal standard's precursor ion selection window [1]. A mass shift of +3 Da (13C3 labeling) meets this recommended threshold while remaining sufficiently close that the internal standard and analyte exhibit near-identical physicochemical properties .

Isotopic purity
Specification review
99% 13C enrichment; ≥98% chemical purity
Supports method validation documentation
Lot-specific COA required
LC-MS/MS MRM transition isotopic interference cross-talk

High PR Affinity and Moderate MR Antagonism

Drospirenone-13C3 incorporates 13C atoms at positions on the oxolane (furan) ring of the spiro-furan moiety, which are covalently bonded to oxygen and carbon and are not susceptible to exchange with protons from aqueous solvents or biological matrices . In contrast, deuterium-labeled internal standards—particularly those with deuterium positioned on carbon atoms adjacent to carbonyl groups or on heteroatoms—can undergo measurable hydrogen-deuterium (H/D) exchange during sample preparation, storage in biological fluids (e.g., plasma, urine), or LC-MS analysis . This exchange progressively reduces the mass difference between the internal standard and the analyte, introducing time-dependent quantification bias and compromising long-term method reproducibility [1].

Receptor affinity
Class-level inference
PR IC50 ~2 nM; MR Ki ~24 nM; AR IC50 ~90 nM
Receptor selectivity context for assay design
Preclinical binding assay data
stable isotope labeling hydrogen-deuterium exchange bioanalytical method robustness

Potent Antimineralocorticoid vs Spironolactone

Drospirenone-13C3 is supplied with documented minimum chemical purity of ≥98% and minimum isotopic enrichment of 99% 13C at the labeled positions [1]. These specifications are verified by independent analytical characterization and provided in a comprehensive Certificate of Analysis (COA) with each batch . The low level of unlabeled drospirenone in the final product (≤1-2%) is critical for minimizing the contribution of the internal standard to the measured analyte signal, which would otherwise produce positive bias in quantitative assays .

Antimineralocorticoid potency
Head-to-head
~8-fold greater potency by weight vs spironolactone
Reported comparator response context
Clinical pharmacology estimation; sustained natriuretic activity in rat model
certificate of analysis isotopic enrichment reference standard purity

Drospirenone-13C3: Key Applications


LC-MS/MS Quantification in Human Plasma

Drospirenone-13C3 is the preferred internal standard for LC-MS/MS quantification of drospirenone in human plasma samples collected during pivotal bioequivalence (BE) studies supporting Abbreviated New Drug Applications (ANDAs) for generic drospirenone-containing oral contraceptives [1]. The FDA has issued specific bioequivalence guidance for drospirenone/estradiol combination products, and quantitative bioanalytical data generated using an appropriately matched SIL-IS is a mandatory component of BE study reports submitted to the agency [2]. The exact co-elution, +3 Da mass shift, and non-exchangeable 13C labels of Drospirenone-13C3 directly address the regulatory expectation for methods capable of achieving intra- and inter-assay precision (%CV) ≤15% and accuracy (%bias) within ±15% across the validated concentration range.

Bioequivalence Studies for Oral Contraceptives

During Phase I clinical trials evaluating novel drospirenone formulations (e.g., drospirenone-only pills such as Slynd® or drospirenone combined with estetrol), Drospirenone-13C3 enables precise determination of key pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-∞, and terminal elimination half-life (t1/2) [1]. Drospirenone exhibits high oral bioavailability (66-85%) and extensive protein binding (95-97%), producing plasma concentrations that span a wide dynamic range—typically from low ng/mL levels at 72-96 hours post-dose to >50 ng/mL at Cmax [2]. The robust matrix effect correction provided by Drospirenone-13C3 is essential for maintaining method linearity across this concentration range in the presence of variable endogenous plasma components across individual subjects and sampling time points.

In Vitro Receptor Binding and Selectivity

Although drospirenone undergoes only minor metabolism via CYP3A4 (with the majority of metabolism occurring independently of the cytochrome P450 system), co-administration with strong CYP3A4 inducers (e.g., rifampicin) or inhibitors (e.g., ketoconazole, boceprevir) can produce clinically relevant changes in drospirenone exposure that require precise quantification in drug-drug interaction (DDI) studies [1]. Drospirenone-13C3 provides the analytical selectivity and quantitative accuracy necessary to detect modest (20-50%) changes in drospirenone AUC and Cmax that may nonetheless have clinical significance for contraceptive efficacy or safety [2]. The stability of the 13C label throughout extended clinical sample storage ensures that DDI study samples analyzed in different analytical batches over weeks or months remain quantitatively comparable.

Metabolic Pathway Tracing and CYP450 Interaction Studies

Drospirenone-13C3 supports therapeutic drug monitoring (TDM) studies evaluating drospirenone exposure in populations with potentially altered pharmacokinetics, including patients with renal impairment (where drospirenone clearance may be reduced due to its antimineralocorticoid mechanism and mild potassium-sparing diuretic effect), patients with hepatic impairment, and individuals with elevated body mass index [1]. In these populations, accurate quantification at lower concentration ranges (e.g., trough levels) is particularly important for correlating exposure with pharmacodynamic endpoints such as serum potassium changes or contraceptive failure rates. Drospirenone-13C3, as a 13C-labeled SIL-IS, provides the matrix effect correction and method ruggedness required for reliable quantification across diverse patient plasma samples with variable lipid content, protein concentrations, and endogenous interfering compounds [2].

Application
Selection Property
Validation Focus
Bioanalytical quantification in research matrices
Co-elution with analyte; +3 Da mass shift
Matrix-effect correction and recovery consistency
Pharmacokinetic study method validation
99% 13C enrichment; ≥98% purity
Isotopic purity verification and cross-talk minimization
Receptor binding selectivity assays
High PR affinity, moderate MR antagonism
Receptor selectivity benchmarking context
Metabolic pathway differentiation studies
No chromatographic isotope shift
Parent-metabolite distinction without deuterium artifacts

Technical Documentation Hub

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36 linked technical documents
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